molecular formula C11H12FN3S B15053055 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole

4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole

Katalognummer: B15053055
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: ARTXXJHNWQSNMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a hydrazinyl group and a fluorinated methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with prostaglandin synthase, affecting inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Fluoro-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is unique due to its combination of a thiazole ring with a hydrazinyl group and a fluorinated methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C11H12FN3S

Molekulargewicht

237.30 g/mol

IUPAC-Name

[4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H12FN3S/c1-6-5-8(3-4-9(6)12)10-7(2)16-11(14-10)15-13/h3-5H,13H2,1-2H3,(H,14,15)

InChI-Schlüssel

ARTXXJHNWQSNMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)NN)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.